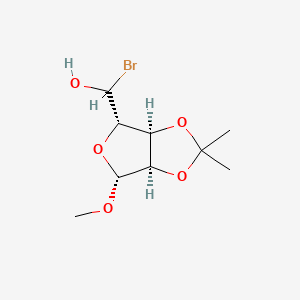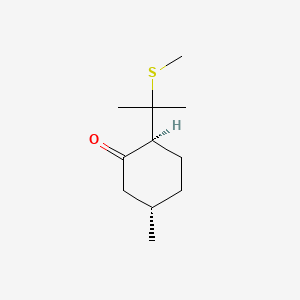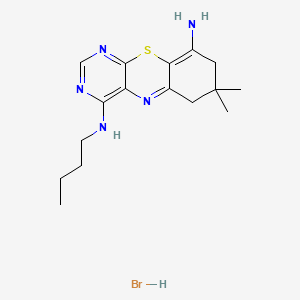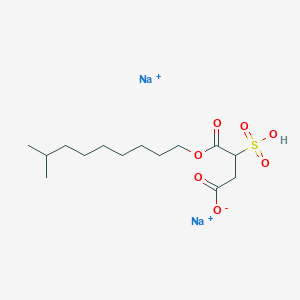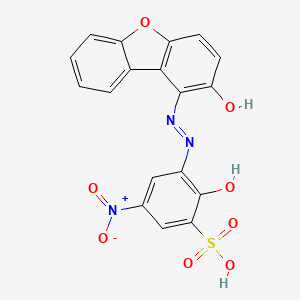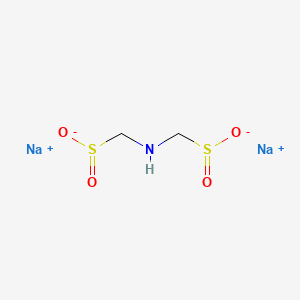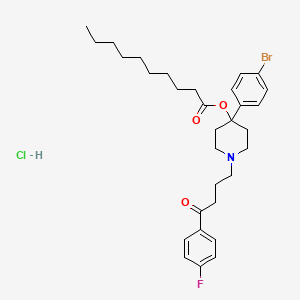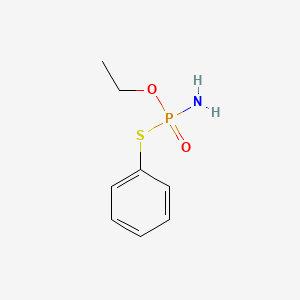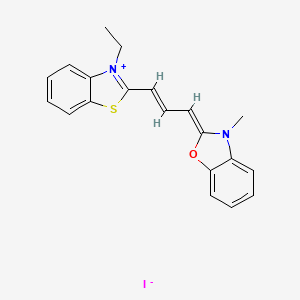
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide is an organic compound that belongs to the class of benzothiazolium salts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide typically involves the condensation of 3-ethylbenzothiazolium iodide with 3-methylbenzoxazolium iodide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazolium derivatives.
Substitution: Formation of substituted benzothiazolium compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a sensor for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, leading to changes in their structure and function. In biological systems, it may exert its effects by generating reactive oxygen species, disrupting cellular processes, and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium bromide
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium iodide
Uniqueness
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide is unique due to its specific structural features, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
68006-79-1 |
|---|---|
Molekularformel |
C20H19IN2OS |
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
(2Z)-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-methyl-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C20H19N2OS.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-8-13-19-21(2)15-9-4-6-11-17(15)23-19;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GIEGPGQLTDHWDN-UHFFFAOYSA-M |
Isomerische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C\3/N(C4=CC=CC=C4O3)C.[I-] |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4O3)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




